5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid is a complex organic compound notable for its unique structural features and potential applications in scientific research. This compound contains a spirocyclic structure, which is characterized by two ring systems that share a common atom. The presence of the 9H-fluoren-9-ylmethoxycarbonyl group contributes to its stability and reactivity, making it a subject of interest in medicinal chemistry and drug design.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical compounds. It is often used in laboratories for research purposes, particularly in studies related to amino acid derivatives and peptide synthesis.
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid is classified as an amino acid derivative due to the presence of the amino group (-NH2) attached to the carboxylic acid functional group (-COOH). It also falls under the category of spiro compounds, which are important in the development of various pharmaceuticals.
The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid typically involves several steps:
These synthetic routes are crucial for obtaining high yields and purity levels necessary for further applications in research.
The molecular structure of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid can be represented by its molecular formula and has a molecular weight of approximately 364.37 g/mol.
C(C(=O)N[C@H](C(=O)O)C(C1CC2(C1)CC(C2)F)(F))C(=O)N(C1=CC=CC=C1)C(=O)OC
InChI=1S/C19H20F2N2O4/c20-19(21)18(24)17(15(23)14(22)13(12)11(10)9(8)7(6)5(4)3(1)2(0)0/h8-10H,11H2,(H,24)(H,22)(H,23)/t18-/m0/s1
These structural details indicate that the compound has multiple functional groups that contribute to its reactivity and interactions with biological systems.
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in drug design and synthesis.
The mechanism of action for 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid primarily involves its interactions at the molecular level with biological targets such as enzymes or receptors:
The melting point, boiling point, and specific optical rotation are critical parameters that should be determined experimentally for precise characterization.
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid has several scientific uses:
This compound exemplifies the intersection of organic chemistry and medicinal applications, showcasing its potential impact on future therapeutic developments.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4